molecular formula C21H16N2O3 B11305321 6-ethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide

6-ethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide

Katalognummer: B11305321
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: SMCSMXQHJZMRQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-ethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the quinoline moiety: This step might involve coupling reactions such as the Buchwald-Hartwig amination.

    Final modifications: Introduction of the ethyl group and formation of the carboxamide functionality.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the ethyl group or the chromene core.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions could occur, especially on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

6-ethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of signaling pathways or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4H-chromene derivatives: Compounds with similar core structures but different substituents.

    Quinoline derivatives: Compounds with the quinoline moiety but different functional groups.

Uniqueness

6-ethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide might be unique in its specific combination of functional groups, which could confer distinct biological or chemical properties.

Eigenschaften

Molekularformel

C21H16N2O3

Molekulargewicht

344.4 g/mol

IUPAC-Name

6-ethyl-4-oxo-N-quinolin-8-ylchromene-2-carboxamide

InChI

InChI=1S/C21H16N2O3/c1-2-13-8-9-18-15(11-13)17(24)12-19(26-18)21(25)23-16-7-3-5-14-6-4-10-22-20(14)16/h3-12H,2H2,1H3,(H,23,25)

InChI-Schlüssel

SMCSMXQHJZMRQW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC4=C3N=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.